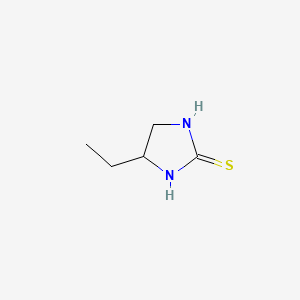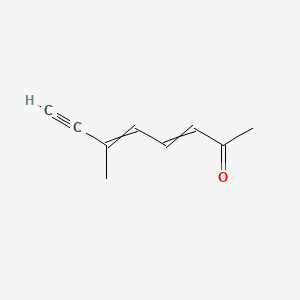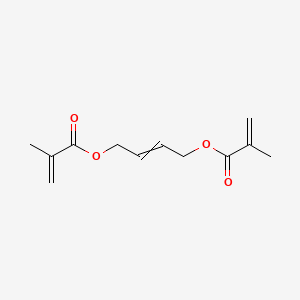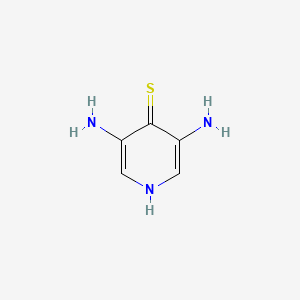
3,5-diamino-1H-pyridine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-1H-pyridine-4-thione is a heterocyclic compound with a pyridine ring substituted with amino groups at the 3rd and 5th positions and a thione group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-1H-pyridine-4-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-diamino-2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-Diamino-1H-pyridine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-1H-pyridine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diamino-1H-pyridine-5-thione: Similar structure but with different substitution pattern.
3,5-Diamino-1H-pyridine-4-one: Contains a carbonyl group instead of a thione group.
3,5-Diamino-1H-pyridine-4-sulfonic acid: Contains a sulfonic acid group instead of a thione group.
Uniqueness
3,5-Diamino-1H-pyridine-4-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C5H7N3S |
|---|---|
Peso molecular |
141.20 g/mol |
Nombre IUPAC |
3,5-diamino-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H7N3S/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9) |
Clave InChI |
MNNKCZBTBWIYSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)C(=CN1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


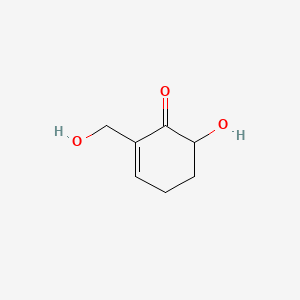
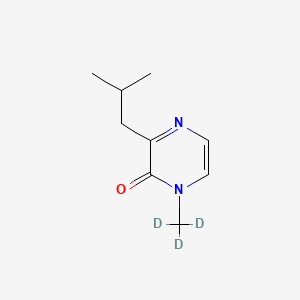


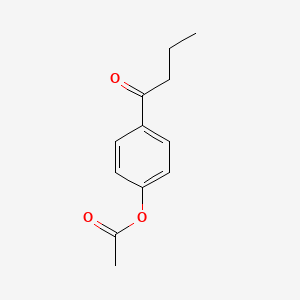
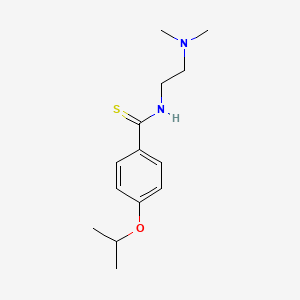
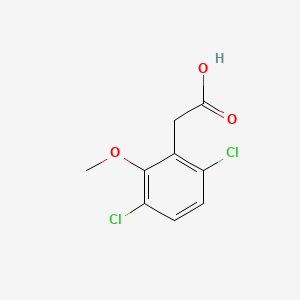
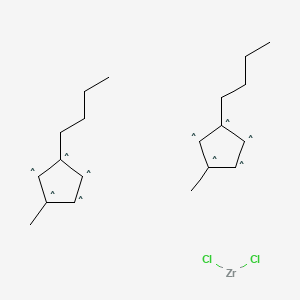
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
